molecular formula C16H20ClN3O3S B2575205 1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034304-53-3

1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Número de catálogo: B2575205
Número CAS: 2034304-53-3
Peso molecular: 369.86
Clave InChI: JOFHFJUFDZCSJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a high-purity chemical reagent designed for pharmaceutical research and development. This complex synthetic compound belongs to the class of sulfonyl piperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The molecular structure integrates a piperidine ring, a privileged scaffold in drug discovery, functionalized with a 1-methyl-1H-pyrazol-4-yl group and a 3-chloro-4-methoxybenzenesulfonyl moiety. The sulfonyl group is a common pharmacophore known to contribute to target binding and metabolic stability in drug molecules. Researchers can utilize this compound as a key intermediate or a core structural motif in the design of novel bioactive molecules. The pyrazole-heterocycle is a well-documented scaffold in pharmaceuticals, exhibiting a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Simultaneously, sulfonyl piperidine derivatives have been investigated for their potential in treating various prokineticin-mediated diseases, highlighting the therapeutic relevance of this chemical class . This makes the compound particularly valuable for projects in hit-to-lead optimization and structure-activity relationship (SAR) studies, especially for research targeting metabolic disorders, neurological conditions, and inflammatory pathways. The product is supplied with guaranteed purity and consistency. This compound is intended for non-human research applications only. It is not designed for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-19-11-12(10-18-19)15-5-3-4-8-20(15)24(21,22)13-6-7-16(23-2)14(17)9-13/h6-7,9-11,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHFJUFDZCSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3O5SC_{16}H_{20}ClN_{3}O_{5}S, with a molecular weight of 433.9 g/mol. The structural features include a sulfonyl group and a chloro-methoxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₃O₅S
Molecular Weight433.9 g/mol
CAS Number2034620-01-2

The primary mechanism of action involves the inhibition of specific kinases, particularly within the Akt signaling pathway. The compound has shown selective inhibition against the Akt family, which is crucial in regulating cell proliferation and survival.

Key Findings:

  • IC50 Values : The compound exhibited an IC50 value of 61 nM against Akt1, indicating potent activity compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .
  • Western Blot Analysis : It was observed that the compound significantly reduced phosphorylation levels of GSK3β in PC-3 cells, a downstream target of Akt, highlighting its role in modulating this signaling pathway.

Biological Activity in Cancer Models

The antiproliferative effects of the compound have been evaluated across various cancer cell lines:

Cell LineIC50 (µM)
HCT1167.76
OVCAR-89.76

These results indicate that the compound possesses significant antiproliferative activity, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural modifications around the pyrazole and piperidine rings have shown varying degrees of biological activity. For instance:

  • The presence of the dichlorophenyl moiety was found to enhance potency significantly compared to other halogen substitutions.
  • Modifications on the pyrazole ring also influenced selectivity and potency against different kinases, suggesting that specific structural features are essential for optimal biological activity .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects of various pyrazole derivatives on cancer cell lines, This compound demonstrated superior efficacy against both HCT116 and OVCAR-8 cell lines compared to other derivatives within the same class .

Case Study 2: Selective Kinase Inhibition

A detailed analysis involving a 23-kinase panel demonstrated that this compound selectively inhibits members of the Akt family while showing minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Comparación Con Compuestos Similares

Aryl Sulfonyl Group Variations

  • 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine (): This analogue replaces the 3-chloro-4-methoxyphenyl group with a 2-chloro-5-fluorophenylsulfonyl moiety. The pyrrole substituent (vs. pyrazole) reduces nitrogen content, affecting hydrogen-bonding capacity .
  • 1-[(3-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]piperidine (): The trifluoromethylphenoxy group enhances lipophilicity and metabolic stability, while the 3-chlorophenylsulfonyl group lacks the methoxy substituent, reducing steric hindrance. This compound highlights the impact of electron-withdrawing groups on piperidine derivatives .

Heterocyclic Substituent Variations

  • 2-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}pyridine (Example 19, ):
    This compound replaces the piperidine core with a pyridine ring and introduces a dihydropyrazole group. The pyridine nitrogen may enhance solubility, while the dihydropyrazole could influence conformational flexibility .

  • ESI-MS data ([M+H+] = 436) confirms a molecular weight of 435 g/mol, comparable to the target compound’s inferred mass (~420–450 g/mol) .

Pharmacological and Physicochemical Properties

Compound Name Aryl Sulfonyl Group Piperidine Substituent Molecular Weight (g/mol) Key Features Source
Target Compound 3-Chloro-4-methoxyphenyl 1-Methyl-1H-pyrazol-4-yl ~420–450 (estimated) Methoxy enhances lipophilicity; pyrazole aids H-bonding -
Example 22 () 1-Methyl-1H-pyrazol-4-yl 4-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 435 Trifluoromethyl group improves metabolic stability
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-pyrrole 2-Chloro-5-fluorophenyl 1H-Pyrrol-1-yl ~350–370 (estimated) Fluorine increases electronegativity; pyrrole reduces steric bulk
7a () 4-Methoxyphenyl 4-Phenyl-1,2,4-triazol-3-yl 528.61 Triazole enhances nitrogen content; microwave synthesis improves yield

Key Research Findings

  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents (e.g., ) improve binding to hydrophobic enzyme pockets and resist metabolic degradation .
  • Synthetic Efficiency : Microwave methods () are critical for scalable production of complex sulfonylpiperidine hybrids .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Step 1 : Sulfonylation of the piperidine core with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., DCM/Et3_3N, 0–5°C) .
  • Step 2 : Coupling the sulfonylated piperidine with 1-methyl-1H-pyrazole-4-boronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C) .
  • Purification : Column chromatography (SiO2_2, EtOAc/hexane) or recrystallization (MeOH/EtOAc) is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., sulfonyl group at C1, pyrazole at C2) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C16_{16}H19_{19}ClN3_3O3_3S) .
  • X-ray Crystallography : Use SHELXL for refinement; challenges include resolving sulfonyl group orientation and potential piperidine ring puckering .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Key Modifications :
    • Replace 3-chloro-4-methoxyphenyl with halogenated or electron-withdrawing groups to assess sulfonamide reactivity .
    • Substitute 1-methylpyrazole with bulkier heterocycles (e.g., indole) to probe steric effects on target binding .
  • Data Analysis : Compare IC50_{50} values across analogs using ANOVA; prioritize compounds with >50% inhibition at 10 µM .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Common Issues :
    • Twinning due to flexible piperidine ring .
    • Weak diffraction from sulfonyl group disorder .
  • Solutions :
    • Collect high-resolution data (≤1.0 Å) and apply TWINLAW in SHELXL .
    • Use anisotropic refinement for sulfonyl oxygen atoms .

Q. How should researchers address contradictions in biological data between similar compounds?

  • Case Example : A structurally related compound (5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole) showed higher Gram-negative activity, likely due to enhanced sulfonamide solubility .
  • Resolution :
    • Re-evaluate purity via HPLC and re-test under standardized conditions .
    • Perform molecular docking to compare binding affinities with target enzymes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.